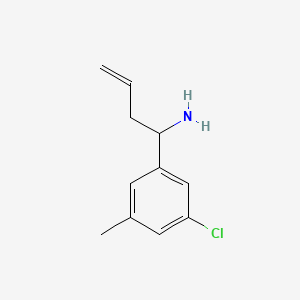
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14ClN It is characterized by the presence of a chloro-substituted phenyl ring and an amine group attached to a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Hydroxy-substituted derivatives, alkoxy-substituted derivatives
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the chloro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3-Chloro-4-methylphenyl)but-3-en-1-amine
- 1-(3-Chloro-5-ethylphenyl)but-3-en-1-amine
- 1-(3-Chloro-5-methylphenyl)but-2-en-1-amine
Comparison: 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine is unique due to its specific substitution pattern on the phenyl ring and the position of the double bond in the butenyl chain. These structural features influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
1-(3-chloro-5-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h3,5-7,11H,1,4,13H2,2H3 |
Clave InChI |
PYYPBFFMWAIEAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Cl)C(CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


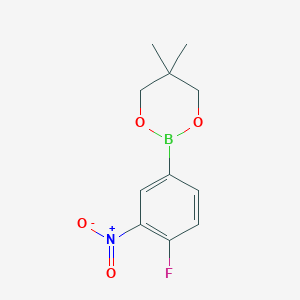
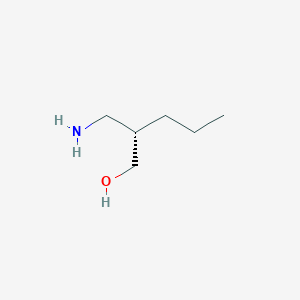
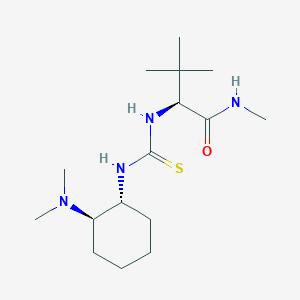
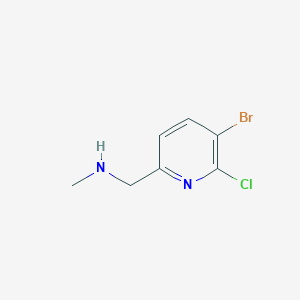
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)
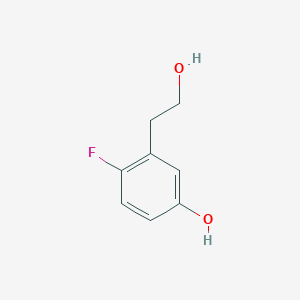
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

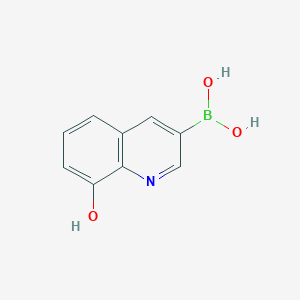
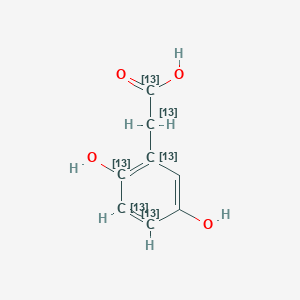
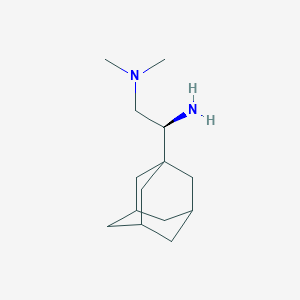
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
